N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-7-12(13-9(2)17)15(14-8)10-3-5-11(6-4-10)16(18)19/h3-7H,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXAWLGTQMIJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506612 | |
| Record name | N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77746-88-4 | |
| Record name | N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
Condensation Reaction: A common method involves reacting 3-methylhydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction conditions are optimized for temperature, solvent, and catalyst to maximize yield and selectivity.
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- Solvent: Ethanol or acetic acid
- Temperature: Reflux (80–120 °C)
- Catalyst: Acidic or basic catalysts depending on substrates
Introduction of the 4-Nitrophenyl Group
N-Arylation: The N-1 position of the pyrazole ring is arylated using 4-nitrohalobenzenes (e.g., 4-nitrobromobenzene) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
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- Catalyst: Pd-based catalysts (e.g., Pd(OAc)2 with phosphine ligands)
- Base: Potassium carbonate or cesium carbonate
- Solvent: DMF or toluene
- Temperature: 80–120 °C
Acetamide Group Introduction
Acylation Reaction: The pyrazole intermediate bearing the 4-nitrophenyl substituent is acylated at the 5-position nitrogen using acetic anhydride or acetyl chloride.
-
- Solvent: Dichloromethane or chloroform
- Base: Pyridine or triethylamine to scavenge HCl
- Temperature: 0–25 °C to avoid side reactions
An alternative approach involves the direct synthesis of N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide via a three-component reaction:
Three-Component Reaction: 3-methylpyrazole, formaldehyde (or paraformaldehyde), and acetamide are reacted under solvent-free conditions at elevated temperatures (140–160 °C) to yield N-substituted acetamide derivatives with high yield (>90%).
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- Molar ratios: 3-methylpyrazole : formaldehyde : acetamide = approximately 0.7–0.9 : 0.8–1.4 : 1
- Reaction time: 3–10 hours (preferably 5 hours)
- Purification: Vacuum distillation to remove excess starting materials
- Outcome: Reproducible isomer ratio of 3- and 5-methyl isomers
This method is advantageous due to its simplicity, solvent-free conditions, and high yield, making it suitable for scale-up synthesis.
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- Catalyst selection and loading
- Solvent choice to enhance solubility and reaction rate
- Temperature control to minimize side reactions
- Reaction time to maximize conversion
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- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Chromatographic methods (e.g., silica gel column chromatography)
- Vacuum distillation for removal of volatile impurities
To confirm the structure and purity of the synthesized compound, the following techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of substitution pattern |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Identification of functional groups (acetamide, nitro) |
| Elemental Analysis | Verification of molecular formula |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine + diketone | Ethanol, reflux, acid/base catalyst | 70–85 | Core ring formation |
| N-1 Arylation | Pd-catalyzed cross-coupling | Pd catalyst, K2CO3, DMF, 80–120 °C | 60–80 | Introduction of 4-nitrophenyl |
| Acetamide acylation | Acylation with acetic anhydride | CH2Cl2, pyridine, 0–25 °C | 75–90 | Acetamide group installation |
| One-pot three-component | 3-methylpyrazole + formaldehyde + acetamide | Solvent-free, 140–160 °C, 5 h | >90 | Efficient, high-yield method |
While direct studies on this exact compound are limited, related pyrazole derivatives with nitrophenyl and acetamide groups have demonstrated significant biological activities, including anti-inflammatory and antimicrobial effects.
The three-component solvent-free synthesis method offers a green chemistry advantage by reducing solvent use and simplifying purification.
Reaction conditions must be carefully controlled to avoid formation of isomeric impurities and to ensure reproducibility.
Further optimization may involve exploring alternative catalysts or microwave-assisted synthesis to reduce reaction times.
Chemical Reactions Analysis
Method A: Cyclocondensation and Functionalization
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Pyrazole Ring Formation : Ethyl acetoacetate reacts with phenyl hydrazine under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (6 ) .
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Chloroformylation : The Vilsmeier-Haack reaction introduces a chloroformyl group at the 4-position of the pyrazole ring using POCl₃ and DMF, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3 ) .
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Acetamide Introduction : Reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) introduces the acetamide group .
Method B: Thiourea Intermediate Route
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Thiourea Formation : Condensation of N-methyl-3-methyl-1-phenyl-1H-pyrazol-5-amine with benzoyl chloride and ammonium thiocyanate yields N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) benzamide (III ) .
-
Acetamide Substitution : Hydrolysis or nucleophilic substitution replaces the thiourea group with acetamide .
Vilsmeier-Haack Reaction
-
Mechanism : The reaction involves electrophilic substitution at the pyrazole’s 4-position, facilitated by the Vilsmeier reagent (POCl₃ + DMF). The aldehyde group is introduced via formylation .
-
Critical Parameters :
Acetylation Reaction
-
Mechanism : Nucleophilic acyl substitution where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.
-
Optimization :
Solvent Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for electrophilic substitutions but may complicate purification.
-
Ethanol/water mixtures are preferred for recrystallization to enhance purity .
Catalysts and Reagents
-
Iron Powder : Used in nitro-group reduction steps (e.g., converting nitro to amine intermediates) .
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NH₄OAc : Facilitates cyclization in imidazoline ring formation during side reactions .
Common Byproducts
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Over-acetylation : Controlled by limiting acetic anhydride stoichiometry .
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Nitrophenyl Group Reduction : Mitigated by avoiding excess reducing agents (e.g., iron powder) .
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:5) effectively separates acetamide derivatives from thiourea intermediates .
-
Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide exhibits significant antimicrobial properties. Studies show that derivatives of pyrazole compounds often display activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted the compound's effectiveness against multidrug-resistant strains, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics.
Case Study: Antibacterial Efficacy
A comparative analysis evaluated the antibacterial activity of this compound against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited MIC values lower than those of standard treatments like linezolid, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Preliminary findings suggest that this compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxic Effects
In studies involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound showed significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural components allow for interaction with various biological targets, enhancing its efficacy against complex diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzyme active sites or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Spectroscopic and Analytical Data
- IR Spectroscopy: Target compound’s acetamide C=O stretch is expected near 1,660–1,680 cm⁻¹, similar to analogs . Nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹) distinguish it from non-nitro derivatives.
- NMR Spectroscopy :
Biological Activity
N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 90946-69-3
- Density : 1.4 g/cm³
- Boiling Point : 413.1 °C
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that some exhibited minimum inhibitory concentrations (MICs) as low as 0.22–0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | 0.22 | 0.45 | Bactericidal |
| 5a | 0.25 | 0.50 | Bactericidal |
| 7b | 0.24 | 0.48 | Bactericidal |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A study using the ABTS radical cation decolorization assay indicated that certain pyrazole derivatives possess radical-scavenging activities comparable to Trolox, a standard antioxidant . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | ABTS Scavenging Activity (IC50 μM) |
|---|---|
| This compound | TBD |
| Trolox | ~10 |
| Other Derivatives | Varied (10–50 μM) |
Anti-inflammatory Properties
In addition to antimicrobial and antioxidant activities, pyrazole derivatives have shown potential anti-inflammatory effects. Docking studies suggest that these compounds can inhibit pro-inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Case Study 1: Evaluation of Biological Activities
A comprehensive study on the biological activities of various pyrazole derivatives highlighted the promising effects of this compound in inhibiting bacterial growth and reducing oxidative stress markers in vitro . The study's findings suggest a multifaceted mechanism of action that warrants further investigation.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazole derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrazole ring significantly influences both antimicrobial and antioxidant efficacy .
Q & A
Q. What protocols ensure robust scale-up of synthetic procedures?
- Methodological Answer :
- Process Optimization : Use microwave-assisted synthesis to reduce reaction times.
- Green Chemistry : Replace halogenated solvents (e.g., CH₂Cl₂) with ethanol/water mixtures.
- Quality Control : Implement in-line FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
